molecular formula C10H12N2O5 B13450717 1-L-Pyroglutamyl-L-pyroglutamic Acid

1-L-Pyroglutamyl-L-pyroglutamic Acid

Cat. No.: B13450717
M. Wt: 240.21 g/mol
InChI Key: LGVSGLWADQKMKV-WDSKDSINSA-N
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Description

1-L-Pyroglutamyl-L-pyroglutamic acid is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. . This compound is found in various proteins and peptides, playing a significant role in biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-L-Pyroglutamyl-L-pyroglutamic acid can be synthesized through the cyclization of glutamic acid or glutamine. The process involves heating glutamic acid at 180°C, resulting in the loss of a water molecule and the formation of pyroglutamic acid . In living cells, it is derived from glutathione through the action of the enzyme γ-glutamyl cyclotransferase .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of glutamine to pyroglutamic acid using glutaminyl cyclases. This method is preferred due to its efficiency and the ability to produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-L-Pyroglutamyl-L-pyroglutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Mechanism of Action

Comparison with Similar Compounds

1-L-Pyroglutamyl-L-pyroglutamic acid is unique compared to other similar compounds due to its specific structure and biological functions. Similar compounds include:

These compounds share some structural similarities but differ in their biological roles and applications.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

(2S)-5-oxo-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O5/c13-7-3-1-5(11-7)9(15)12-6(10(16)17)2-4-8(12)14/h5-6H,1-4H2,(H,11,13)(H,16,17)/t5-,6-/m0/s1

InChI Key

LGVSGLWADQKMKV-WDSKDSINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N2[C@@H](CCC2=O)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)N2C(CCC2=O)C(=O)O

Origin of Product

United States

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